Tributyl(isodecanoyloxy)stannane
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Overview
Description
Tributyl(isodecanoyloxy)stannane is an organotin compound with the molecular formula
C22H46O2Sn
. It is characterized by the presence of three butyl groups and an isodecanoyloxy group attached to a tin atom. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(isodecanoyloxy)stannane can be synthesized through the reaction of tributyltin chloride with isodecanoic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Bu3SnCl+C10H19COOH→Bu3SnOCOC10H19+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tributyl(isodecanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isodecanoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the isodecanoyloxy group.
Major Products Formed
Oxidation: Tin oxides and other organotin derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Tributyl(isodecanoyloxy)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: It is used in studies related to the biological activity of organotin compounds, including their potential as antifungal and antibacterial agents.
Industrial Applications: The compound is used in the production of coatings, plastics, and other materials where organotin compounds are required.
Mechanism of Action
The mechanism by which tributyl(isodecanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, facilitating reactions such as catalysis and substitution. The isodecanoyloxy group can also participate in reactions, providing additional reactivity.
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: Similar in structure but lacks the isodecanoyloxy group.
Tributyltin hydride: Contains a hydrogen atom instead of the isodecanoyloxy group.
Tributyltin acetate: Contains an acetate group instead of the isodecanoyloxy group.
Uniqueness
Tributyl(isodecanoyloxy)stannane is unique due to the presence of the isodecanoyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic and industrial applications where other organotin compounds may not be as effective.
Properties
CAS No. |
93805-32-4 |
---|---|
Molecular Formula |
C22H46O2Sn |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
tributylstannyl 8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
XZEOTXSVDUUCDW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
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